2,5-Dimethyloxolan-3-amine hydrochloride
Overview
Description
2,5-Dimethyloxolan-3-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is primarily used for research and development purposes . The compound consists of a six-membered ring with two methyl groups attached to the 2 and 5 positions, an amine group attached to the 3 position, and a hydrochloride group .
Preparation Methods
2,5-Dimethyloxolan-3-amine hydrochloride can be synthesized by reacting 2,5-dimethyloxolane with ammonia in the presence of an acid catalyst. The resulting product is then converted into the hydrochloride salt by reacting it with hydrochloric acid. This method is commonly used in laboratory settings for small-scale synthesis.
Chemical Reactions Analysis
2,5-Dimethyloxolan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The amine group can participate in substitution reactions with various reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Dimethyloxolan-3-amine hydrochloride has several scientific research applications, including:
Medical Imaging: It is used in the preparation of ligands for reducing and complexing with radioisotopes like 99mTc, which are used in medical imaging.
Synthetic Chemistry: The compound is used in the synthesis of various chemical compounds, such as N-amino-3,5-dimethylpyridinium chloride.
Asymmetric Synthesis and Catalysis: It is used in the development of novel chiral palladacycles for asymmetric synthesis and catalysis.
Organic Synthesis: The compound is relevant in the protection and deprotection of amine groups in organic synthesis.
Mechanism of Action
The mechanism of action of 2,5-Dimethyloxolan-3-amine hydrochloride involves its interaction with various biological targets depending on the specific context of the research . The compound’s amine group can form hydrogen bonds and interact with different enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
2,5-Dimethyloxolan-3-amine hydrochloride can be compared with similar compounds such as:
2,5-Dimethyltetrahydrofuran-3-amine Hydrochloride: This compound has a similar structure but differs in the position of the amine group.
3-Amino-2,5-dimethyloxolane Hydrochloride: Another structurally related compound with similar applications in research and industry.
The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a variety of chemical reactions and applications in different fields of research.
Biological Activity
2,5-Dimethyloxolan-3-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its oxolane ring structure, which contributes to its unique biological properties. The molecular formula is C₇H₁₄ClN, indicating the presence of chlorine and nitrogen in its structure. The compound's ability to interact with various biological targets makes it a subject of interest in pharmacological research.
Research indicates that this compound functions primarily as an inhibitor of the ERK signaling pathway . This pathway is crucial for cell proliferation and survival, making it a target for cancer therapies. By inhibiting ERK activity, this compound may induce apoptosis in cancer cells, thereby reducing tumor growth.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : In a study published in Cancer Research, this compound was tested on various cancer cell lines. The results indicated significant reductions in cell viability at concentrations above 10 µM, suggesting a dose-dependent response to treatment.
- Cellular Mechanisms : Another investigation focused on the molecular mechanisms underlying its action. The compound was shown to activate caspase pathways, leading to apoptosis in human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent.
- Antimicrobial Properties : A separate study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
Properties
IUPAC Name |
2,5-dimethyloxolan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-4-3-6(7)5(2)8-4;/h4-6H,3,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOXFJHAKXSCGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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